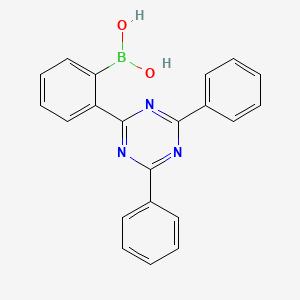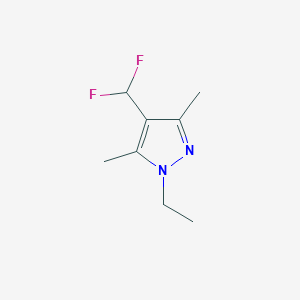
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is a chemical compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4,6-diphenyl-1,3,5-triazine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with phenylmagnesium bromide, resulting in 4,6-diphenyl-1,3,5-triazine.
Borylation Reaction: The phenylboronic acid moiety is introduced through a borylation reaction. This can be achieved by reacting 4,6-diphenyl-1,3,5-triazine with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the triazine moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug development. The compound can interact with molecular targets such as proteasomes, leading to the inhibition of their activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(methoxy)phenol
Uniqueness
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is unique due to its combination of a boronic acid group and a triazine moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to form reversible covalent bonds and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H16BN3O2 |
|---|---|
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14,26-27H |
InChI-Schlüssel |
JBIZULNJEBTYOY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)




![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)



![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)


